

# A Comparative Guide to the Preclinical Reproducibility of BAY1163877 (Rogaratinib)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for **BAY1163877** (rogaratinib), a potent and selective pan-FGFR inhibitor, with other notable FGFR inhibitors such as infigratinib, pemigatinib, and erdafitinib. The information is intended to offer an objective overview of their performance based on available experimental data to aid in research and drug development decisions.

## Introduction to BAY1163877 (Rogaratinib)

**BAY1163877**, also known as rogaratinib, is an orally bioavailable small molecule inhibitor that potently and selectively targets fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2][3][4][5] Aberrant FGFR signaling is a key driver in various cancers, promoting tumor cell proliferation, survival, and angiogenesis. Rogaratinib has demonstrated broad anti-tumor activity in preclinical models of lung, breast, colon, and bladder cancer, particularly in tumors with FGFR overexpression.[1][2][4][6] Its mechanism of action involves the inhibition of FGFR kinase activity, which in turn blocks downstream signaling pathways, most notably the RAS/MAPK/ERK and PI3K/AKT pathways.[3]

## Comparative Preclinical Efficacy

The following tables summarize the in vitro and in vivo preclinical data for rogaratinib and selected alternative FGFR inhibitors. It is important to note that the data presented is compiled from various studies, and direct head-to-head comparisons under identical experimental

conditions are limited. Therefore, these values should be interpreted with consideration of the potential for inter-study variability.

## In Vitro Kinase Inhibitory Activity

| Compound                          | FGFR1 IC50<br>(nM) | FGFR2 IC50<br>(nM) | FGFR3 IC50<br>(nM) | FGFR4 IC50<br>(nM) | Reference(s)                                                                                                                    |
|-----------------------------------|--------------------|--------------------|--------------------|--------------------|---------------------------------------------------------------------------------------------------------------------------------|
| BAY1163877<br>(Rogaratinib)       | 1.8                | <1                 | 9.2                | 1.2                | <a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a>                                                                     |
| Infigratinib<br>(BGJ398)          | 1.1                | 1.0                | 2.0                | 61                 | <a href="#">[9]</a> <a href="#">[10]</a>                                                                                        |
| Pemigatinib<br>(INCB054828<br>)   | 0.4                | 0.5                | 1.0                | 30                 | <a href="#">[4]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a><br><a href="#">[14]</a> <a href="#">[15]</a> |
| Erdafitinib<br>(JNJ-<br>42756493) | 1.2                | 2.5                | 3.0                | 5.7                | <a href="#">[3]</a> <a href="#">[16]</a>                                                                                        |

## In Vitro Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type       | BAY1163                     |                        |                       |                       | Reference(s) |
|-----------|-------------------|-----------------------------|------------------------|-----------------------|-----------------------|--------------|
|           |                   | 877 (Rogaratinib) IC50 (nM) | Infigratinib IC50 (nM) | Pemigatinib IC50 (nM) | Erdafitinib IC50 (nM) |              |
| DMS-114   | Lung Cancer       | 27                          | -                      | -                     | -                     | [1]          |
| NCI-H1581 | Lung Cancer       | <1000                       | -                      | -                     | -                     | [1]          |
| MFM-223   | Breast Cancer     | <1000                       | -                      | -                     | -                     | [1]          |
| NCI-H716  | Colorectal Cancer | <1000                       | -                      | -                     | -                     | [1]          |
| RT-112    | Bladder Cancer    | <1000                       | 5                      | -                     | 13.2                  | [1][10][16]  |
| SNU-16    | Gastric Cancer    | -                           | -                      | -                     | -                     | [3]          |
| KATO III  | Gastric Cancer    | -                           | -                      | 3                     | -                     | [14]         |
| RT-4      | Bladder Cancer    | -                           | 30                     | -                     | -                     | [10]         |
| SW780     | Bladder Cancer    | -                           | 32                     | -                     | -                     | [10][17]     |
| JMSU1     | Bladder Cancer    | -                           | 15                     | -                     | -                     | [10][17]     |

Note: A "-" indicates that data was not readily available in the searched literature for a direct comparison in that specific cell line.

## In Vivo Anti-tumor Efficacy in Xenograft Models

| Cancer Model            | Compound     | Dosing                | Tumor Growth Inhibition (T/C ratio) | Response                                | Reference(s) |
|-------------------------|--------------|-----------------------|-------------------------------------|-----------------------------------------|--------------|
| DMS-114 (Lung)          | Rogaratinib  | 50 mg/kg, BID         | 0.34                                | Marked antitumor efficacy               | [1]          |
| NCI-H716 (Colorectal)   | Rogaratinib  | 35, 50, 65 mg/kg, BID | Dose-dependent                      | Partial Responses (PR) at 50 & 65 mg/kg | [18]         |
| C51 (Colon)             | Rogaratinib  | 50, 75 mg/kg, QD      | 0.27 (at 50mg/kg)                   | Partial Responses (PR)                  | [1]          |
| RT112 (Bladder)         | Infigratinib | 1-10 mg/kg, QD        | Dose-dependent                      | Significant reduction in tumor volume   | [19]         |
| FGFR2-fusion+ (Various) | Infigratinib | Not specified         | -                                   | Reduction in tumor volume               | [20]         |
| FGFR-altered            | Pemigatinib  | Not specified         | -                                   | Tumor growth suppression                | [12][13]     |
| A549 (Lung)             | Erdafitinib  | 10 mg/kg/day          | -                                   | Significant inhibition of tumor growth  | [13][21]     |
| JMSU1 (Bladder)         | Erdafitinib  | Not specified         | -                                   | Significantly reduced tumor growth      | [22]         |

T/C ratio: Treatment group tumor volume / Control group tumor volume. A lower ratio indicates greater efficacy.

# Experimental Protocols

## Cell Viability Assay (CellTiter-Glo®)

This protocol describes a common method for assessing the anti-proliferative activity of FGFR inhibitors in cancer cell lines.

### Materials:

- Cancer cell lines of interest
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- FGFR inhibitor (e.g., Rogaratinib) dissolved in DMSO
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

### Procedure:

- Cell Seeding:
  - Harvest and count cells using a hemocytometer.
  - Seed cells into opaque-walled 96-well plates at a density of 2,000-10,000 cells/well in 100  $\mu$ L of complete culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.
  - Incubate the plates for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of the FGFR inhibitor in complete culture medium. A typical starting concentration range is 0.1 nM to 10  $\mu$ M.

- Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration) and a no-cell control (medium only).
- Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

• Incubation:

- Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

• Luminescence Measurement:

- Equilibrate the plate to room temperature for approximately 30 minutes.[6][21][22]
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[22]
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][22]
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][21][22]
- Measure luminescence using a plate reader.

• Data Analysis:

- Subtract the average luminescence of the no-cell control wells from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value using a non-linear regression analysis.

## Tumor Xenograft Model in Nude Mice

This protocol outlines a general procedure for establishing and evaluating the *in vivo* efficacy of FGFR inhibitors in a subcutaneous tumor xenograft model.

### Materials:

- Cancer cell line of interest
- Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Matrigel (optional)
- FGFR inhibitor formulation for oral gavage or intraperitoneal injection
- Vehicle control
- Calipers

**Procedure:**

- Cell Preparation:
  - Culture cancer cells in complete medium until they reach 70-80% confluence.
  - Harvest the cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of approximately  $5 \times 10^7$  cells/mL. Cell viability should be confirmed to be >90% by trypan blue exclusion.
- Tumor Implantation:
  - Anesthetize the mice.
  - Inject 100  $\mu$ L of the cell suspension (containing  $\sim 5 \times 10^6$  cells) subcutaneously into the flank of each mouse.<sup>[9]</sup> For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.<sup>[20]</sup>
- Tumor Growth Monitoring:
  - Monitor the mice regularly for tumor formation.

- Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.[19][20]
- Measure tumor dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (width<sup>2</sup> x length) / 2.[1][19]
- Drug Administration:
  - Administer the FGFR inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
  - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint and Analysis:
  - Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowable size.
  - At the end of the study, euthanize the mice and excise the tumors.
  - Measure the final tumor weight and volume.
  - Calculate the tumor growth inhibition (T/C ratio).
  - Tumor tissue can be further processed for pharmacodynamic biomarker analysis (e.g., Western blot for p-FGFR, p-ERK) or histological examination.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FGFR signaling pathway targeted by **BAY1163877** and a typical experimental workflow for preclinical evaluation.



[Click to download full resolution via product page](#)

Caption: FGFR Signaling Pathway and Inhibition by **BAY1163877**.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Preclinical Evaluation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. benchchem.com [benchchem.com]
- 3. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OUH - Protocols [ous-research.no]
- 7. aacrjournals.org [aacrjournals.org]
- 8. QED and Parent Company BridgeBio Announce Preclinical Data Supporting Tolerability and Activity of Low-dose Infigratinib in Treating Achondroplasia [prnewswire.com]
- 9. Nude Mouse Tumor Xenograft Model [bio-protocol.org]
- 10. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thechandlerproject.org [thechandlerproject.org]
- 12. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Amplifications: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase 3 THOR Study: Results of Erdafitinib vs Pembrolizumab in Pretreated Patients (pts) With Advanced or Metastatic Urothelial Cancer With Select Fibroblast Growth Factor Receptor Alterations - UROONCO [uroonco.uroweb.org]
- 18. bridgebio.com [bridgebio.com]
- 19. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tumor xenograft model in nude mice [bio-protocol.org]
- 21. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 22. ch.promega.com [ch.promega.com]
- To cite this document: BenchChem. [A Comparative Guide to the Preclinical Reproducibility of BAY1163877 (Rogaratinib)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1191585#reproducibility-of-preclinical-findings-with-bay1163877>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)